Comparative BRD9 Degradation Potency (DC50) and Efficiency (Dmax)
CFT8634 demonstrates potent degradation of BRD9, achieving a half-maximal degradation concentration (DC50) of 3 nM and a maximal degradation (Dmax) of 96% [1]. This is quantitatively distinct from another clinically investigated BRD9 degrader, FHD-609, which, while exhibiting a slightly more potent DC50 of <1 nM, achieves a comparable Dmax of 97% [2]. In contrast, a simple BRD9 inhibitor like I-BRD9 does not degrade the protein; its activity is measured by IC50 (pIC50 of 7.3, approximately 50 nM) and only inhibits bromodomain function .
| Evidence Dimension | BRD9 Degradation Potency (DC50) and Efficiency (Dmax) |
|---|---|
| Target Compound Data | DC50 = 3 nM; Dmax = 96% |
| Comparator Or Baseline | FHD-609: DC50 < 1 nM, Dmax = 97%; I-BRD9 (Inhibitor): pIC50 = 7.3 (~50 nM) |
| Quantified Difference | CFT8634 DC50 is within 3-4 fold of FHD-609; Degraders are mechanistically distinct from inhibitors. |
| Conditions | DC50 measured in G401 rhabdoid tumor and HS-SY-II synovial sarcoma cell lines; Dmax measured in the same systems. |
Why This Matters
This data confirms CFT8634's ability to effectively and deeply degrade its target, a mechanism proven to be more efficacious than inhibition in preclinical models of synovial sarcoma.
- [1] PMC10388296. (2023). Table 3: Validation Data for High-Quality Protein Degraders. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10388296/table/tbl3/ View Source
- [2] PMC10388296. (2023). Table 3: Validation Data for High-Quality Protein Degraders. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10388296/table/tbl3/ View Source
